![molecular formula C14H14N4O B2384736 4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine CAS No. 380339-27-5](/img/structure/B2384736.png)
4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine
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Overview
Description
4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine is a heterocyclic compound featuring a benzofuropyrimidine core substituted with a piperazine moiety at the 4-position. The benzofuro[3,2-d]pyrimidine scaffold is structurally related to purines and pyrimidines, enabling interactions with biological targets such as enzymes and receptors . This compound is synthesized via nucleophilic substitution reactions, where a chlorine atom at the 4-position of the benzofuropyrimidine core is replaced by piperazine under optimized conditions (e.g., using phosphorus oxychloride or microwave-assisted methods) .
The piperazine substituent enhances solubility and modulates pharmacokinetic properties, making it a key pharmacophore in drug design. Derivatives of this class exhibit broad bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects . Notably, this compound and its analogs have been explored as thymidylate synthase (TS) inhibitors for rheumatoid arthritis therapy, leveraging their ability to compete with endogenous substrates like methotrexate .
Preparation Methods
The synthesis of 4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or potassium carbonate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. These enzymes play a crucial role in cellular signaling processes, including cell growth, differentiation, migration, and metabolism . By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Comparisons of 4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine and Analogues
Binding Affinity and Stability
- The 4-(4-Methylpiperazin-1-yl)-2-phenyl derivative exhibits a binding energy of -8.6 kcal/mol to TS, comparable to methotrexate (-8.6 kcal/mol) but lower than natural compounds like piperine (-9.99 kcal/mol) and curcumin (-8.66 kcal/mol) . This suggests that while synthetic derivatives are competitive with methotrexate, natural compounds may offer superior stability.
- The unsubstituted 4-(Piperazin-1-yl) variant lacks reported binding data, but its structural flexibility (two rotatable bonds in methyl-piperazinyl derivatives) likely enhances target engagement compared to rigid morpholine/piperidine analogs .
ADME and Pharmacokinetics
- The methyl-piperazinyl derivative exhibits favorable ADME properties: MLOGP = 2.67 (indicating optimal lipophilicity) and high gastrointestinal absorption, making it suitable for oral administration .
- Natural compounds like curcumin and piperine , while potent, suffer from poor bioavailability, restricting therapeutic utility .
Patent and Commercial Availability
Biological Activity
4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial and anticancer activities, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a unique structural framework that integrates a benzofuro moiety with a pyrimidine ring, linked through a piperazine group. This combination is known to enhance the compound's interaction with various biological targets, making it a subject of extensive research.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown its effectiveness against various microbial strains, demonstrating significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Profile
Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 31.25 µg/mL | |
Escherichia coli | 62.5 µg/mL | |
Pseudomonas aeruginosa | 125 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly in breast cancer models. It has been found to inhibit cell proliferation in various cancer cell lines, including MCF-7 and MDA-MB-231.
Table 2: Anticancer Activity Profile
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
MCF-7 | 22.8 | Induction of apoptosis | |
MDA-MB-231 | 0.9 | Inhibition of Src kinase | |
LNCaP | 18.0 | Akt inhibition |
The biological activity of this compound is largely attributed to its ability to interact with key signaling pathways involved in cell growth and survival:
- Phosphatidylinositol-3-Kinase (PI3K)/Akt Pathway : Similar compounds have been shown to inhibit enzymes within this pathway, which is frequently dysregulated in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis.
- Src Kinase Inhibition : The compound's interaction with Src kinase has been demonstrated to significantly affect tumor cell viability, particularly in triple-negative breast cancer (TNBC) models.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical settings:
- Study on MCF-7 Cells : A study demonstrated that the compound induced apoptosis in MCF-7 cells through activation of caspase pathways, leading to cell cycle arrest at the G0/G1 phase .
- In Vivo Efficacy : In xenograft models of breast cancer, treatment with the compound resulted in significant tumor regression compared to control groups, supporting its potential as an effective therapeutic agent .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine, and how are reaction conditions optimized?
- The synthesis typically involves multi-step reactions, including cyclization, nucleophilic substitution, and functional group protection/deprotection. For example, direct aminocarbonylation or Ullmann coupling may introduce the piperazine moiety . Optimization focuses on solvent selection (e.g., DMF or dichloromethane), temperature control (e.g., reflux at 80–120°C), and catalysts (e.g., Pd-based catalysts for cross-coupling reactions). Purity is ensured via column chromatography or recrystallization .
Q. How is the structural identity of this compound confirmed?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra verify proton environments and carbon frameworks. For instance, aromatic protons in the benzofuropyrimidine core appear as distinct multiplets in δ 7.0–8.5 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z 321.15) .
- X-ray Crystallography: Single-crystal analysis resolves bond angles and dihedral angles, critical for confirming coplanarity of the fused ring system .
Q. What purification methods are recommended for isolating this compound?
- Preparative thin-layer chromatography (TLC) or silica gel column chromatography with gradients of ethyl acetate/hexane is commonly used. Recrystallization from ethanol or dichloromethane yields high-purity crystals (>98%) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the kinase inhibitory activity of this compound?
- In vitro kinase assays: Use recombinant kinases (e.g., PKC isoforms) and measure inhibition via ATP consumption (e.g., ADP-Glo™ Kit). IC50 values are calculated using dose-response curves .
- Cellular assays: Treat cell lines (e.g., cancer cells) and assess downstream phosphorylation via Western blot or ELISA. For example, inhibition of ERK/MAPK signaling may indicate target engagement .
Q. What strategies mitigate side reactions during the synthesis of derivatives?
- Protecting groups: Use tert-butoxycarbonyl (Boc) for piperazine amines to prevent unwanted alkylation .
- Low-temperature reactions: Conduct lithiation or Grignard reactions at −78°C to suppress polymerization .
- Catalyst screening: Pd(OAc)2/XPhos systems enhance selectivity in Suzuki-Miyaura couplings .
Q. How do structural modifications (e.g., substituents on the piperazine ring) affect bioactivity?
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility.
- Bulkier substituents (e.g., biphenyl sulfonyl) improve target affinity but increase molecular weight, potentially affecting bioavailability .
- Quantitative Structure-Activity Relationship (QSAR) models can predict optimal substituents by correlating logP, polar surface area, and IC50 values .
Q. How can computational methods elucidate the mechanism of action?
- Molecular docking: Simulate binding to kinase ATP pockets (e.g., PKC-ι) using software like AutoDock Vina. Key interactions include hydrogen bonds with hinge-region residues (e.g., Glu428) and hydrophobic contacts with piperazine .
- Molecular dynamics (MD): Analyze stability of ligand-protein complexes over 100-ns simulations to identify critical binding motifs .
Q. How should researchers address contradictory bioactivity data across different studies?
- Assay standardization: Ensure consistent enzyme concentrations (e.g., 10 nM PKC) and ATP levels (e.g., 10 µM) to minimize variability .
- Metabolic stability testing: Use liver microsomes to assess compound degradation, which may explain discrepancies between in vitro and in vivo results .
Q. Methodological Tables
Table 1. Key Analytical Data for Structural Confirmation
Technique | Key Observations | Reference |
---|---|---|
1H NMR | Aromatic protons at δ 7.2–8.3 ppm (benzofuropyrimidine) | |
HR-ESI-MS | [M+H]+ = 321.15 (calc. 321.16) | |
X-ray | Dihedral angle: 54.23° (between rings) |
Table 2. Reaction Optimization Parameters
Parameter | Optimal Conditions | Impact on Yield |
---|---|---|
Solvent | DMF (polar aprotic) | +25% yield |
Temperature | 80°C (reflux) | Prevents dimerization |
Catalyst | Pd(OAc)2/XPhos (1:2 ratio) | 90% selectivity |
Properties
IUPAC Name |
4-piperazin-1-yl-[1]benzofuro[3,2-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-2-4-11-10(3-1)12-13(19-11)14(17-9-16-12)18-7-5-15-6-8-18/h1-4,9,15H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQBHCFTLXGCEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2OC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.